1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene
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Overview
Description
1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene is an organic compound with the molecular formula C9H7ClO. It is characterized by a benzene ring substituted with a chlorine atom and a prop-2-yn-1-yloxy methyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene can be synthesized through the reaction of 1-chloro-4-(hydroxymethyl)benzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene involves its interaction with various molecular targets. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole rings. The chlorine atom can undergo substitution reactions, leading to the formation of diverse derivatives with potential biological activity .
Comparison with Similar Compounds
1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the methyl group.
Benzyl Propargyl Ether: Similar alkyne functionality but different substitution pattern on the benzene ring.
Properties
CAS No. |
4039-86-5 |
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Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
1-chloro-4-(prop-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C10H9ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6H,7-8H2 |
InChI Key |
VUJITVTVTWYDAK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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